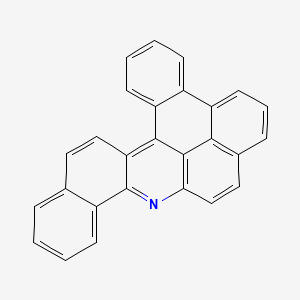

Benzo(h)phenanthro(9,10,1-mna)acridine

Description

Properties

CAS No. |

36762-14-8 |

|---|---|

Molecular Formula |

C27H15N |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

12-azaheptacyclo[14.10.2.02,11.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene |

InChI |

InChI=1S/C27H15N/c1-2-8-18-16(6-1)12-14-22-25-21-10-4-3-9-19(21)20-11-5-7-17-13-15-23(28-27(18)22)26(25)24(17)20/h1-15H |

InChI Key |

RIPFYAWBZWSNHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C4C5=CC=CC=C5C6=CC=CC7=C6C4=C(C=C7)N=C32 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzo(h)phenanthro(9,10,1-mna)acridine in laboratory settings?

- Methodology : The synthesis of polycyclic acridine derivatives often involves cyclization reactions. For example, phenanthro[9,10-a]acridine analogs can be synthesized via multi-step condensation using anthracene precursors and nitrogen-containing reagents. Key steps include:

- Cyclocondensation of substituted anthracene with ammonia derivatives under reflux in polar aprotic solvents (e.g., DMF or THF).

- Purification via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate the target compound .

- Structural confirmation via X-ray crystallography, as demonstrated in similar acridine derivatives .

Q. What safety precautions should be taken when handling this compound in research laboratories?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Use fume hoods for synthesis and handling, as acridine derivatives may emit hazardous vapors .

- Waste Disposal : Classify as hazardous waste (e.g., EPA-listed polycyclic aromatic compound) and dispose via certified incineration .

Q. How can UV-Vis spectroscopy be utilized to characterize this compound?

- Methodological Approach :

- Prepare a solution in dichloromethane or cyclohexane (0.01–0.1 mM) to avoid solvent interference.

- Record absorbance spectra between 200–400 nm. Acridine derivatives typically exhibit strong π→π* transitions at 250–300 nm and n→π* transitions near 350 nm .

- Compare with reference spectra of structurally similar compounds (e.g., benzo[ghi]phenanthroperylene) to confirm conjugation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical and experimental ionization energy values for this compound?

- Analytical Workflow :

- Experimental Measurement : Use gas-phase ion kinetic energy spectrometry (KES) to determine ionization energy (e.g., 8.1±0.1 eV for benzo(a)acridine ).

- Computational Validation : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model ionization potentials. Discrepancies >0.3 eV may indicate structural impurities or solvent effects .

- Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How does the presence of substituents affect the chromatographic behavior of this compound in environmental samples?

- Chromatographic Optimization :

- Column Selection : Use a non-polar capillary column (e.g., DB-5ms) for gas chromatography (GC) to separate substituted acridines. Temperature programming (50°C to 300°C at 10°C/min) enhances resolution .

- Retention Time Shifts : Electron-withdrawing groups (e.g., -CF₃) increase polarity, reducing retention in GC but improving detectability in HPLC with C18 columns .

- Quantification : Spike samples with deuterated internal standards (e.g., d₁₂-benzo[a]pyrene) to correct matrix effects in environmental matrices .

Q. What advanced computational methods are recommended to predict the environmental persistence of this compound?

- Modeling Techniques :

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) models parameterized with logP (octanol-water partition coefficient) and HOMO-LUMO gaps to estimate biodegradation half-lives .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption potential. High aromaticity in acridines correlates with strong binding to humic acids .

- Ecotoxicity Prediction : Leverage EPA’s ECOSAR database to estimate acute/chronic toxicity to aquatic organisms based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.